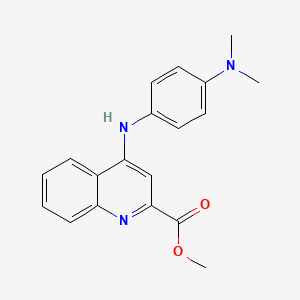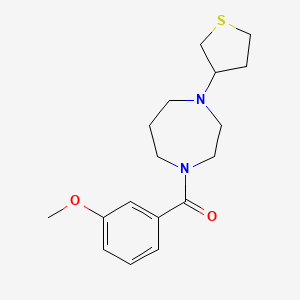
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate” is a compound that belongs to the class of quinolines . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Cytotoxic Activity : The synthesis of derivatives related to Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate has been explored, showing significant cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. These compounds exhibit potent growth inhibitory properties, with some displaying IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Drug Development and Radioligand Applications
- Radioligand Development : Research on quinoline-2-carboxamide derivatives has led to the development of potential radioligands for imaging peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). These studies underscore the utility of these compounds in neurological research, offering a noninvasive means to assess PBR in various diseases (Matarrese et al., 2001).
Molecular Design and Structural Analysis
- Helical Structure Characterization : Investigations into oligoamides derived from quinolinecarboxylic acids have facilitated the understanding of helical structures significant in molecular design. These studies contribute to the field of foldamer chemistry, expanding the toolkit for designing novel bioactive molecules and understanding protein mimetics (Jiang et al., 2003).
Chemical Reactivity and Synthesis Techniques
- Novel Synthesis Approaches : Research into new synthetic methods for creating quinoline derivatives demonstrates the adaptability and versatility of these compounds in chemical synthesis. For example, environmentally benign approaches for synthesizing chromenes, which involve quinoline derivatives, highlight the ongoing innovation in sustainable chemistry practices (Pandit et al., 2016).
Zukünftige Richtungen
Quinoline and its derivatives have potential applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on exploring the synthesis, properties, and applications of “Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate” and its derivatives.
Wirkmechanismus
Target of Action
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities . .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane integrity .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are generally known to exert a variety of biological effects, depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)14-10-8-13(9-11-14)20-17-12-18(19(23)24-3)21-16-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMKEGVKODVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)



![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)
![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)
![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)